molecular formula C17H13ClN2O3 B11944566 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate CAS No. 59741-12-7

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate

Cat. No.: B11944566
CAS No.: 59741-12-7
M. Wt: 328.7 g/mol
InChI Key: IMKSMDRQAHLXNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2-chloro-4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for drug development .

Properties

CAS No.

59741-12-7

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

quinolin-8-yl N-(2-chloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-7-8-14(13(18)10-12)20-17(21)23-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3,(H,20,21)

InChI Key

IMKSMDRQAHLXNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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